molecular formula C12H11ClN2OS B2840717 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide CAS No. 83758-08-1

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B2840717
CAS No.: 83758-08-1
M. Wt: 266.74
InChI Key: HZWSBFODOBIPRE-UHFFFAOYSA-N
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Description

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro group, a phenyl group, and a propanamide moiety attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Mechanism of Action

Target of Action

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a derivative of thiazole, a heterocyclic compound that exhibits a wide range of biological activities Thiazole derivatives have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and antitumor activities . These activities suggest that the compound may target a variety of enzymes or receptors involved in these biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific substituents on the thiazole ring . These interactions can lead to changes in the activity of the target, which can result in the observed biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiazole derivatives, it is likely that this compound affects multiple pathways . These could include pathways related to microbial growth, inflammation, and tumor progression, among others.

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability and distribution within the body.

Result of Action

Thiazole derivatives have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and antitumor activities . These effects suggest that the compound may inhibit the growth of microbes and tumors, reduce inflammation, and other cellular effects related to these activities.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of thiazole derivatives .

Preparation Methods

The synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation of the thiazole ring can produce a sulfone derivative.

Comparison with Similar Compounds

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-8(13)11(16)15-12-14-10(7-17-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWSBFODOBIPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into 50 ml of acetone, were added 12.5 g of 2-amino-4-phenylthiazole and 7.0 g of triethylamine. The mixture was cooled to -10°--20° C. To the mixture solution, 11.7 g of α-chloropropionylchloride was slowly dropped. After the completion of the dropwise addition, the resultant mixture solution was agitated at room temperature for 3 hours. Then, the reaction mixture was poured into 500 ml of water. Resulting oily substance was extracted with ethyl acetate. The extract was then successively washed with dilute hydrochloric acid and water. After drying the solution, the ethyl acetate was removed under reduced pressure. The residue was recrystallized from an ether/n-hexane mixed solvent to obtain 13.2 g of 2-(α-chloropropionylamino)-4-phenylthiazole.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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